molecular formula C14H10BrNO5 B302887 2-(5-bromofuran-2-yl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

2-(5-bromofuran-2-yl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

Cat. No.: B302887
M. Wt: 352.14 g/mol
InChI Key: KVMVIANIQSGHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is a heterocyclic compound that features a benzoxazine ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromofuran-2-yl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one typically involves the bromination of a furan derivative followed by cyclization with appropriate reagents. One common method involves the reaction of 5-bromo-2-furoic acid with a suitable amine to form the corresponding amide, which is then cyclized under acidic conditions to yield the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Hydrogenated derivatives of the original compound.

    Substitution: Various substituted benzoxazine derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromo-2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-bromofuran-2-yl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-2-furyl)quinoxaline: Another heterocyclic compound with a similar furan ring structure.

    3-(5-Bromo-2-furyl)-2-quinoxalone: Shares the brominated furan moiety but differs in the fused ring system.

Uniqueness

2-(5-Bromo-2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is unique due to its specific benzoxazine-furan fusion, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H10BrNO5

Molecular Weight

352.14 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)-6,7-dimethoxy-3,1-benzoxazin-4-one

InChI

InChI=1S/C14H10BrNO5/c1-18-10-5-7-8(6-11(10)19-2)16-13(21-14(7)17)9-3-4-12(15)20-9/h3-6H,1-2H3

InChI Key

KVMVIANIQSGHHS-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=C(O3)Br)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=C(O3)Br)OC

Origin of Product

United States

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